![molecular formula C19H19FN2OS B2682516 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea CAS No. 2034228-49-2](/img/structure/B2682516.png)
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea
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Description
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a key role in a wide range of physiological processes, including pain, mood, appetite, and inflammation. By inhibiting FAAH, BPU can increase the levels of endocannabinoids in the body, leading to a variety of biochemical and physiological effects.
Scientific Research Applications
Crystal Structure Analysis
The study of related compounds, such as flufenoxuron (a benzoylurea pesticide), involved detailed crystal structure analysis to understand the interactions and arrangement within the crystal lattice. This type of research provides insights into the molecular conformations and potential reactivity of similar urea derivatives (Youngeun Jeon et al., 2014).
Inhibition Mechanisms
Research on analogs, such as flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, for antiacetylcholinesterase activity, showcases the potential for similar compounds to act as enzyme inhibitors. By optimizing the spacer length and substituents, compounds demonstrate high inhibitory activities, suggesting that 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea could be explored for similar biological activities (J. Vidaluc et al., 1995).
Photodegradation and Stability
Studies on the photodegradation of thiadiazole-urea herbicides reveal pathways involving rearrangements and substitutions, important for understanding the environmental fate and stability of related urea compounds (A. Moorman et al., 1985).
Antiproliferative Activity Against Cancer Cells
Research on hydroxyl-containing benzo[b]thiophene analogs indicates that these compounds possess selectivity towards cancer cells, suggesting that similar urea derivatives might have potential as anticancer agents. This involves mechanisms like apoptosis induction and cell cycle arrest (B. Haridevamuthu et al., 2023).
Corrosion Inhibition
The study of benzoyl-3,3-disubstituted thiourea derivatives as corrosion inhibitors on mild steel surfaces in acidic media showcases the chemical application of urea compounds in protecting metal surfaces. This suggests potential industrial applications for 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea in corrosion protection (M. Gopiraman et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis of benzoxazaphosphorin 2-yl ureas and their antimicrobial activities highlight the potential of urea derivatives in developing new antimicrobial agents. This research area could be relevant for exploring the biological applications of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea (P. Haranath et al., 2007).
properties
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13(10-15-12-24-18-5-3-2-4-17(15)18)22-19(23)21-11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQYVJJONHPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea |
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